An In-depth Technical Guide to (S)-2-Bromo-2-phenylacetic Acid
An In-depth Technical Guide to (S)-2-Bromo-2-phenylacetic Acid
This guide provides a comprehensive technical overview of (S)-2-bromo-2-phenylacetic acid (CAS 60686-78-4), a chiral building block of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its unique stereochemistry and reactive functional groups make it a valuable synthon for creating complex molecular architectures with high stereospecificity.
Introduction and Strategic Importance
(S)-2-Bromo-2-phenylacetic acid is a halogenated derivative of phenylacetic acid, distinguished by a chiral center at the alpha-carbon. This chirality is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its three-dimensional arrangement. The presence of the bromine atom and the carboxylic acid group provides two distinct points for chemical modification, enabling its use as a versatile intermediate in asymmetric synthesis. Understanding its properties is crucial for designing efficient and stereoselective synthetic routes.
Molecular Structure of (S)-2-Bromo-2-phenylacetic Acid
Caption: 2D representation of the (S)-2-bromo-2-phenylacetic acid molecule.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The data presented below has been aggregated from various chemical data repositories.
| Property | Value | Source(s) |
| CAS Number | 60686-78-4 | [1][2] |
| Molecular Formula | C₈H₇BrO₂ | [2][3] |
| Molecular Weight | 215.04 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [4][5] |
| Melting Point | 83 °C (for the racemate) | [6] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| XLogP3 | 2.3 | [7][3] |
| Hydrogen Bond Donor Count | 1 | [3][8] |
| Hydrogen Bond Acceptor Count | 2 | [3][8] |
| Rotatable Bond Count | 2 | [3][8] |
Expert Insights: The positive XLogP3 value suggests a moderate lipophilicity, which is an important parameter in drug design for membrane permeability. The melting point provided is for the racemic mixture; enantiomerically pure compounds often exhibit different melting points. It is crucial for researchers to verify the melting point of their specific sample as a preliminary purity check. The compound's stability in polar solvents like aqueous methanol has been noted to be limited, with decomposition to mandelic acid and other byproducts observed.[] This instability is a critical consideration for analytical method development and reaction quenching procedures.
Spectroscopic Profile
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the 7.2-7.5 ppm range), a singlet for the alpha-proton (methine), and a broad singlet for the carboxylic acid proton (which can vary widely in chemical shift depending on concentration and solvent).[10]
-
¹³C NMR: The carbon NMR would display signals for the carboxylic carbon (~170-180 ppm), the alpha-carbon, and the distinct carbons of the phenyl ring.[11]
3.2. Infrared (IR) Spectroscopy The IR spectrum is characterized by key functional group absorptions:
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A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
A strong C=O (carbonyl) stretch from the carboxylic acid, usually appearing around 1700 cm⁻¹.
-
C-H stretches from the aromatic ring.
-
C-Br stretch, which is typically found in the fingerprint region.[12][13]
3.3. Mass Spectrometry (MS) Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive indicator of its presence.[14]
Synthesis and Reactivity
4.1. Synthesis Routes (S)-2-bromo-2-phenylacetic acid is typically prepared from a precursor like mandelic acid or phenylacetic acid. Common synthetic strategies include:
-
From Phenylacetic Acid: A common laboratory-scale synthesis involves the alpha-bromination of phenylacetic acid. This is often achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride.[4] This method produces the racemic mixture, which then requires resolution to isolate the (S)-enantiomer.
-
From Mandelic Acid: Another route involves the reaction of mandelic acid with hydrobromic acid.[15] Using an enantiomerically pure starting material, such as (S)-mandelic acid, can provide a stereospecific route to the desired product.
General Workflow for Racemic Synthesis and Resolution
Caption: A typical workflow for synthesizing the racemic mixture and subsequent chiral resolution.
4.2. Key Reactions and Reactivity The reactivity of (S)-2-bromo-2-phenylacetic acid is dominated by its two functional groups:
-
Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids, such as esterification and amidation. For example, it can be converted to its methyl or ethyl ester by refluxing with the corresponding alcohol in the presence of an acid catalyst.[16]
-
Alpha-Bromo Group: The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, a key feature for its use as a synthetic intermediate.[17] For instance, it can be reduced to the corresponding alcohol, 2-bromo-2-phenylethanol, using reagents like diborane.[18]
Applications in Research and Drug Development
The utility of (S)-2-bromo-2-phenylacetic acid and its racemic form is well-established in several areas:
-
Chiral Building Block: Its primary application is as a chiral synthon in the pharmaceutical industry. It serves as a starting material for the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy.[17] For example, esters of α-bromophenylacetic acid are used in the synthesis of drugs like Clopidogrel.[15]
-
Inhibitor Studies: The racemic form, α-bromophenylacetic acid, has been investigated as an inhibitor of mammalian collagenase and elastase, highlighting its potential role in biochemical research.[]
-
Cross-Coupling Reactions: The bromo-phenylacetic acid scaffold is a valuable intermediate for various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the construction of complex molecular frameworks.[17]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling (S)-2-bromo-2-phenylacetic acid.
Hazard Identification:
-
May cause respiratory irritation.[20]
Recommended Handling Procedures:
-
Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[21]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]
First Aid Measures:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[19][21]
-
Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[19]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[19][21]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[21]
References
-
PubChem Compound Summary for CID 7000044, (2S)-2-bromo-2-phenylacetic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7000044][7]
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Chemsrc Product Information for S-2--Bromo -2-phenylacetic acid (CAS 60686-78-4). Chemsrc. [URL: https://www.chemsrc.com/en/cas/60686-78-4_1033878.html][1]
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BLDpharm Product Information for (S)-2-Bromo-2-phenylacetic acid (CAS 60686-78-4). BLDpharm. [URL: https://www.bldpharm.com/products/60686-78-4.html][2]
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ChemicalBook: 2-Bromo-2-phenylacetic acid Synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesispath_4870-65-9.htm][4]
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Fisher Scientific Safety Data Sheet for 2-Bromophenylacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC296650050&productDescription=2-BROMOPHENYLACETIC+ACID%2C+98%25+5G&vendorId=VN00032119&countryCode=US&language=en][19]
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TCI Chemicals Safety Data Sheet for 2-Bromophenylacetic acid. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B1957][5]
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Fisher Scientific Safety Data Sheet for DL-alpha-Bromophenylacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC158010250&productDescription=DL-ALPHA-BROMOPHENYLACETIC+ACID&vendorId=VN00032119&countryCode=US&language=en][21]
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BOC Sciences Product Page for α-Bromophenylacetic acid (CAS 4870-65-9). BOC Sciences. [URL: https://www.bocsci.com/alpha-bromophenylacetic-acid-cas-4870-65-9-item-633842.html][]
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Dakenchem: 2-(4-Bromophenyl)acetic Acid: A Versatile Intermediate for Custom Synthesis. Dakenchem. [URL: https://www.dakenchem.com/2-4-bromophenylacetic-acid/][17]
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PrepChem: Synthesis of 2-Bromo-2-phenylethanol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-bromo-2-phenylethanol][18]
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Google Patents: US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Google Patents. [URL: https://patents.google.com/patent/US5036156A/en][15]
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ChemicalBook: 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/18698-97-0_1HNMR.htm][10]
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ChemicalBook: 2-Bromo-2-phenylacetic acid(4870-65-9) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/4870-65-9_13CNMR.htm][11]
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ChemicalBook: 2-Bromo-2-phenylacetic acid(4870-65-9)IR1. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/4870-65-9_IR1.htm][12]
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Guidechem: S-2–Bromo -2-ácido fenilacético 60686-78-4 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/s-2-bromo-2-phenylacetic-acid-60686-78-4.html][3]
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A2B Chem Product Page for 2-Bromo-2-phenylacetic acid. A2B Chem. [URL: https://www.a2bchem.com/product/ab70582][8]
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Wikipedia: 4-Bromophenylacetic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Bromophenylacetic_acid][16]
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